Methyl benzoate

Catalog No.
S583654
CAS No.
93-58-3
M.F
C8H8O2
C6H5COOCH3
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl benzoate

CAS Number

93-58-3

Product Name

Methyl benzoate

IUPAC Name

methyl benzoate

Molecular Formula

C8H8O2
C6H5COOCH3
C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

QPJVMBTYPHYUOC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1

solubility

less than 1 mg/mL at 72.5° F (NTP, 1992)
0.02 M
2.1 mg/mL at 20 °C
In water, 2100 mg/L at 20 °C
In water, 2.038X10+3 mg/L at 25 deg
Soluble in ethanol, carbon tetrachloride, methanol; miscible with diethyl ether
Miscible with alcohol, ether, methanol
Soluble in 3 parts of 60% alcohol, in most fixed oils, in ether
Soluble in propylene glycol; insoluble in glycerin
Solubility in water: none
insoluble in water, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Clorius; Methyl Benzenecarboxylate; Methyl Benzoate; NSC 9394; Niobe Oil;

Canonical SMILES

COC(=O)C1=CC=CC=C1

The exact mass of the compound Methyl benzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72.5° f (ntp, 1992)0.02 m2.1 mg/ml at 20 °cin water, 2100 mg/l at 20 °cin water, 2.038x10+3 mg/l at 25 degsoluble in ethanol, carbon tetrachloride, methanol; miscible with diethyl ethermiscible with alcohol, ether, methanolsoluble in 3 parts of 60% alcohol, in most fixed oils, in ethersoluble in propylene glycol; insoluble in glycerin2.1 mg/ml at 20 °csolubility in water: noneinsoluble in water, glycerol; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl benzoate is a core aromatic ester characterized by a boiling point of 199 °C, a dielectric constant of 6.6 at 20 °C, and a kinematic viscosity of approximately 1.33 mm²/s [1]. In industrial procurement, it serves as a high-polarity solvent, an acyl donor in organic synthesis, a high-voltage electrolyte co-solvent, and a critical carrier agent for the disperse dyeing of synthetic fibers[2]. Its specific balance of volatility, aromaticity, and solvation power makes it a targeted selection over heavier benzoate esters or non-aromatic aliphatic solvents in applications requiring precise thermal evaporation profiles and strong π-π interaction capabilities[3].

Substituting methyl benzoate with its closest homolog, ethyl benzoate, fundamentally alters process thermodynamics and solvation kinetics. Ethyl benzoate possesses a higher boiling point (212 °C) and a lower dielectric constant (6.0), which reduces its capacity to solvate polar electrolyte salts and extends required drying times in solvent-casting workflows [1]. Furthermore, attempting to replace methyl benzoate with aliphatic esters like ethyl acetate in textile dyeing completely disrupts the solvatochromic environment; aliphatic solvents fail to mimic the aromatic structure of poly(ethylene terephthalate) (PET), leading to hypsochromic color shifts and reduced dye exhaustion[2]. Consequently, generic substitution compromises both electrochemical stability and optical yield, forcing buyers to incur higher energy costs or accept inferior product performance.

Dielectric Polarity and Thermal Volatility Profile

Methyl benzoate provides a distinct solvation environment compared to ethyl benzoate, driven by its higher polarity and lower thermal threshold. At 20 °C, methyl benzoate exhibits a dielectric constant of 6.6 and a boiling point of 199 °C, whereas ethyl benzoate has a dielectric constant of 6.0 and a boiling point of 212 °C [1]. This 10% higher dielectric constant enhances the dissociation of polar salts in solution, while the 13 °C reduction in boiling point accelerates solvent removal during downstream drying phases [2].

Evidence DimensionDielectric constant and boiling point
Target Compound DataMethyl benzoate (Dielectric constant: 6.6; Boiling point: 199 °C)
Comparator Or BaselineEthyl benzoate (Dielectric constant: 6.0; Boiling point: 212 °C)
Quantified Difference+10% dielectric constant; -13 °C boiling point
ConditionsStandard atmospheric pressure, 20 °C dielectric measurement

Enables more efficient dissolution of polar additives and reduces energy consumption during solvent-recovery or film-drying processes.

Disperse Dye Carrier Efficiency and Solvatochromic Matching

In the carrier dyeing of polyester, methyl benzoate acts as a highly effective swelling agent that lowers the glass transition temperature (Tg) of poly(ethylene terephthalate) (PET), allowing for high dye exhaustion at reduced temperatures (110–118 °C) [1]. Solvatochromic studies demonstrate that methyl benzoate perfectly mimics the internal aromatic environment of PET, yielding deep, accurate color profiles. In contrast, aliphatic comparators like ethyl acetate (which mimic poly(lactic acid)) cause a hypsochromic (yellow) shift and lower molar extinction coefficients for the same azo disperse dyes [2].

Evidence DimensionSolvatochromic matching and dye exhaustion
Target Compound DataMethyl benzoate (Aromatic environment match for PET; bathochromic shift)
Comparator Or BaselineEthyl acetate (Aliphatic environment match; hypsochromic shift)
Quantified DifferenceHigher molar extinction and accurate shade reproduction in PET
ConditionsAzo disperse dye solutions mimicking internal fiber environments

Ensures accurate color matching and maximizes dye uptake when processing PET textiles at lower, energy-saving temperatures.

Anodic Stability in High-Voltage Lithium-Ion Electrolytes

Methyl benzoate is utilized as a co-solvent and additive in advanced lithium-ion battery electrolytes to expand the electrochemical window. While conventional carbonate-based electrolytes (e.g., EC/DMC) begin to decompose at charging voltages around 4.3 V, electrolytes formulated with ester additives like methyl benzoate demonstrate stable anodic limits exceeding 5.0 V vs. Li/Li+ [1]. Furthermore, the inclusion of methyl benzoate improves low-temperature ionic conductivity compared to pure carbonate baselines, facilitating stable cycling in high-voltage cells [2].

Evidence DimensionAnodic stability limit
Target Compound DataMethyl benzoate-modified electrolyte (Anodic stability > 5.0 V)
Comparator Or BaselineStandard carbonate electrolyte (Anodic stability ~ 4.3 V)
Quantified Difference> 0.7 V extension in stable charging voltage
ConditionsPotentiodynamic cyclic voltammetry at 25 °C, vs. Li/Li+

Crucial for the procurement of electrolyte formulations designed for next-generation 5V lithium-ion battery systems.

High-Voltage Battery Electrolyte Formulation

Directly downstream of its anodic stability profile, methyl benzoate is the right choice as a co-solvent or additive in next-generation lithium-ion batteries operating above 4.3 V. Its inclusion prevents premature electrolyte decomposition and maintains ionic conductivity at low temperatures, outperforming standard carbonate mixtures [1].

Low-Temperature Polyester (PET) Carrier Dyeing

Leveraging its solvatochromic matching with PET, methyl benzoate is procured as a critical carrier agent for disperse dyeing. It effectively lowers the glass transition temperature of the fibers, allowing industrial textile processors to achieve maximum dye exhaustion and accurate shade reproduction at 110–118 °C instead of the standard 130 °C [2].

Precision Solvent Casting and Extraction

In chemical processing and coating applications requiring a specific evaporation profile, methyl benzoate is selected over ethyl benzoate. Its lower boiling point (199 °C) and higher dielectric constant (6.6) ensure efficient dissolution of polar compounds followed by rapid, energy-efficient solvent removal during the drying phase[3].

Physical Description

Methyl benzoate appears as a crystalline solid or a solid dissolved in a liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
DryPowder; Liquid
Liquid
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a pungent, heavy, floral odour with fruity undertones

Color/Form

Colorless, transparent liquid
Liquid...colorless, oily

XLogP3

2.1

Boiling Point

388 to 390 °F at 760 mm Hg (NTP, 1992)
199.0 °C
199 °C
198-200 °C

Flash Point

181 °F (NTP, 1992)
181 °F (83 °C) (Closed cup)
83 °C c.c.

Vapor Density

4.69 (NTP, 1992) (Relative to Air)
4.69 (Air = 1)
Relative vapor density (air = 1): 4.7

Density

1.0888 at 68 °F (USCG, 1999)
d2525 1.09
1.0837 g/cu cm at 25 °C
Relative density (water = 1): 1.09
1.082-1.089

LogP

2.12 (LogP)
2.12
log Kow = 2.12

Odor

Fragrant odor
FRUITY ODOR, ALSO SIMILAR TO CANANGA
MEDICINAL ODOR

Melting Point

10 °F (NTP, 1992)
-15.0 °C
Fp -12.3 °
-12.35 °C
-12.3°C
-12 °C

UNII

6618K1VJ9T

GHS Hazard Statements

Aggregated GHS information provided by 2184 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 2184 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 2177 of 2184 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Methyl benzoate is a colorless, transparent, oily liquid. It has a fragrant odor and a fruity, nutty taste like cherry. Methyl benzoate is very soluble in water. Methyl benzoate occurs naturally in plants, flowers and in oils of clove, ylang ylang and tuberose. It is produced by microorganisms. The compound is sometimes released from water purification plants. USE: Methyl benzoate is an important commercial chemical that is used in cosmetics and perfumes. It is also used as a food flavoring, solvent, and chemical ingredient in disinfectants and pesticides. EXPOSURE: Workers that use or produce methyl benzoate may breathe in vapors or have direct skin contact. The general population may be exposed by eating foods that contain methyl benzoate or breathing in vapors or having direct skin contact when using cosmetics or perfumes containing methyl benzoate. If methyl benzoate is released to air, it will be broken down slowly by reaction with other chemicals. Methyl benzoate released to air will also be in or on particles that eventually fall to the ground. If released to water or soil, it is not expected to bind to soil particles or suspended particles. Methyl benzoate is expected to move through soil. It is expected to move into air from wet soils or water surfaces. Methyl benzoate is expected to be broken down by microorganisms and may not build up in tissues of aquatic organisms. RISK: Skin and eye irritation may occur with direct contact with methyl benzoate. Nose, throat and lung irritation may occur when breathing vapors. Methyl benzoate may cause allergic skin reactions. Changes in the blood and damage to the central nervous system have been observed in laboratory animals fed high doses of methyl benzoate over time. The potential for methyl benzoate to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for methyl benzoate to cause cancer has not been examined in laboratory animals. The potential for methyl benzoate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

1 mm Hg at 102 °F ; 20 mm Hg at 197.2° F; 760 mm Hg at 391.1° F (NTP, 1992)
0.38 mmHg
0.38 mm Hg at 25 °C
Vapor pressure, Pa at 39 °C: 133

Pictograms

Irritant

Irritant

Other CAS

93-58-3

Wikipedia

Methyl benzoate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Preservative; Skin conditioning

Methods of Manufacturing

(1) By heating methanol and benzoic acid in presence of sulfuric acid; (2) passing dry hydrogen chloride through a solution of benzoic acid and methanol.
Methylbenzoate is prepared by the direct esterification of benzoic acid and methanol.
By heating benzoic acid and dimethyl sulfate to high temperature, or by exchange between ethyl benzoate and methanol in KOH solution.

General Manufacturing Information

All other basic organic chemical manufacturing
Fragrances
Oil and gas drilling, extraction, and support activities
Synthetic dye and pigment manufacturing
Benzoic acid, methyl ester: ACTIVE
Methyl benzoate has a pleasant, distinctive and persistent odor ... Methyl benzoate has been recognized as a chemical degradation product of cocaine. This fact contributes to a forensic procedure where the characteristic odor serves as qualitative indicator.
The aroma of street cocaine was produced by volatilizing methyl benzoate, methyl cinnamate, and dimethyl truxillate. A ratio of these 3 components of 70:20:10 afforded the aroma which can be used by law enforcement agencies to train officers and dogs to detect cocaine.

Analytic Laboratory Methods

Methyl benzoate was chromatographed on a polyethylene glycol chromosorb with column at 130 °C with flame ionization detection.
Determination of preservatives in cosmetic products by using thin layer chromatographic procedures.
Determination of preservatives in cosmetic products by using high perfprmance liquid chromatography.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Combustible liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1. Maki, Takao; Takeda, Kazuo. "Benzoic Acid and Derivatives". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a03_555..
2. John McMurry (2008). Organic Chemistry, 7th Edition. Thompson - Brooks/Cole. ISBN 978-1-4390-4972-3.. Page 623
3. Choudhary, MI; Naheed, N; Abbaskhan, A; Musharraf, SG; Siddiqui, H; Atta-Ur-Rahman (2008). "Phenolic and other constituents of fresh water fern Salvinia molesta". Phytochemistry. 69 (4): 1018–23. doi:10.1016/j.phytochem.2007.10.028. PMID 18177906.
4. Schiestl, F.P.; Roubik, D.W. (2003). "Odor Compound Detection in Male Euglossine Bees". Journal of Chemical Ecology. 29 (1): 253–257. doi:10.1023/A:1021932131526. hdl:20.500.11850/57276. PMID 12647866.
5. Dejarme, Lindy E.; Gooding, Rachel E.; Lawhon, Sara J.; Ray, Prasenjit; Kuhlman, Michael R. (1997). "Formation of methyl benzoate from cocaine hydrochloride under different temperatures and humidities". In Works, George; Rudin, Leonid I; Hicks, John; et al. (eds.). Proceedings of SPIE. SPIE Proceedings. Vol. 2937. p. 19. doi:10.1117/12.266783.
6. Waggoner, L. Paul; Johnston, James M.; Williams, Marc; Jackson, Jan; Jones, Meredith H.; Boussom, Teresa; Petrousky, James A. (1997). "Canine olfactory sensitivity to cocaine hydrochloride and methyl benzoate". In Works, George; Rudin, Leonid I; Hicks, John; et al. (eds.). Proceedings of SPIE. SPIE Proceedings. Vol. 2937. p. 216. doi:10.1117/12.266775.

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